2-Aminothiazole-4-carboxylic acid

Antitubercular Agents Mycobacterium tuberculosis mtFabH Inhibition

Sourcing the correct 2-aminothiazole regioisomer is critical-the 4-carboxylic acid variant is irreplaceable for SAR-driven programs. Procure CAS 40283-41-8 to ensure target engagement fidelity. • Anti-TB: Core scaffold for thiolactomycin bioisosteres achieving 240 nM MIC vs. M. tuberculosis H37Rv. • MBL Inhibition: Validated starting point for broad-spectrum B1/B2/B3 MBL inhibitors that restore carbapenem efficacy. • Antifungal: Precursor for Schiff base derivatives outperforming nystatin vs. C. albicans & C. glabrata. Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 40283-41-8
Cat. No. B1270453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-carboxylic acid
CAS40283-41-8
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=O)O
InChIInChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
InChIKeyFCLDUALXSYSMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminothiazole-4-carboxylic Acid: Antitubercular & MBL Inhibitor Scaffold


2-Aminothiazole-4-carboxylic acid (CAS 40283-41-8) is a heterocyclic building block of the formula C4H4N2O2S and a molecular weight of 144.15 g/mol [1]. It belongs to the 2-aminothiazole class of organic medicinal compounds, which are widely employed as starting materials for the synthesis of diverse heterocyclic analogues with reported antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic roles [2]. Its commercial availability typically ranges from 95% to ≥99% purity by HPLC, with melting points reported between 166°C and 249°C depending on the supplier and analytical method [1].

Heterocycle synthesis building block for derivatization
Reported antimicrobial & antitumor scaffold research
Defined purity grades for reproducible synthetic workflows

Why 2-Aminothiazole-4-carboxylic Acid Cannot Be Substituted


The biological and chemical utility of 2-aminothiazole-4-carboxylic acid is strictly governed by the precise positioning of its amino (C2) and carboxylic acid (C4) functional groups on the thiazole ring. Substitution with other aminothiazole regioisomers (e.g., 2-aminothiazole-5-carboxylic acid) or heterocyclic alternatives (e.g., 2-aminopyridine-4-carboxylic acid) is not permissible without fundamentally altering target engagement, as demonstrated by structure-activity relationship (SAR) studies. For instance, the 4-carboxylate group is essential for mimicking the anchor pharmacophore of carbapenem hydrolysates in metallo-β-lactamase (MBL) inhibition [1]. Similarly, in antitubercular applications, the 2-aminothiazole-4-carboxylate scaffold serves as a specific bioisosteric replacement for the natural product thiolactomycin (TLM), a synthetically challenging antibiotic [2]. These specific spatial and electronic requirements mean that generic thiazole derivatives cannot recapitulate the same binding modes or biological activities, making precise procurement of this CAS-defined compound critical for reproducible research outcomes.

Potential Substitute
Why Substitution May Fail
2-Aminothiazole-5-carboxylic acid
Regioisomer may lose the 4-carboxylate anchor required for MBL pharmacophore mimicry and antitubercular bioisosterism
2-Aminopyridine-4-carboxylic acid
Heterocyclic ring replacement can disrupt the thiazole core's spatial and electronic properties critical for target engagement

Evidence Guide: 2-Aminothiazole-4-carboxylic Acid vs. Analogs


Antitubercular Activity Over 5-Substituted Analogs

The 2-aminothiazole-4-carboxylate scaffold was designed as a more tractable bioisostere of the natural antibiotic thiolactomycin (TLM). A specific derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, directly built from the 4-carboxylate core, inhibited M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM) [1]. In contrast, a structurally related 5-substituted analog, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, showed no activity against the whole-cell organism (MIC >100 µM), despite possessing potent enzymatic inhibition (mtFabH IC50 = 2.43±0.13 µM) [1]. This demonstrates that the 5-position substitution, while permissible for enzyme binding, abolishes whole-cell antitubercular efficacy, underscoring the critical nature of the 4-carboxylate framework for cellular activity.

Antitubercular MIC
Head-to-head
MIC 240 nM (0.06 µg/mL)
Supports whole-cell antimycobacterial screening
5-substituted analog: enzyme IC50 2.43 µM but no whole-cell activity (M. tuberculosis H37Rv)
Antitubercular Agents Mycobacterium tuberculosis mtFabH Inhibition

Broad-Spectrum MBL Inhibition Restoring Meropenem Activity

2-Aminothiazole-4-carboxylic acids (AtCs) were developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs) by mimicking carbapenem hydrolysate binding. Several AtCs manifested potent activity against B1, B2, and B3 MBLs, a broad coverage not typically observed with other inhibitor classes [1]. In a murine sepsis model, AtCs exhibited favorable synergistic efficacy with Meropenem, along with acceptable pharmacokinetics and safety profiles [1]. This broad-spectrum activity across all three MBL subclasses is a key differentiator from earlier MBL inhibitors, which often show subclass selectivity.

MBL Subclass Inhibition
Class-level
B1, B2, B3 MBLs inhibited
Supports broad-spectrum inhibitor screening
Prior inhibitors often limited to 1–2 subclasses; reported synergy with Meropenem in murine model
Antimicrobial Resistance Metallo-β-lactamase Inhibitors Antibiotic Adjuvants

Antifungal Schiff Base Activity Exceeding Nystatin

A 2-aminothiazole-4-carboxylate Schiff base derivative (compound 2b) demonstrated superior antifungal activity against Candida glabrata (ATCC 62934) with a zone of inhibition of 21.0 mm, compared to the reference drug nystatin which showed a zone of inhibition of 19.1 mm [1]. Similarly, compound 2a exhibited enhanced activity against Candida albicans (ATCC 60387) with a 20.0 mm zone, exceeding nystatin's 19.3 mm [1]. These results indicate that derivatives of the 4-carboxylate scaffold can outperform standard-of-care antifungals in specific in vitro assays.

Antifungal Activity
Head-to-head
Derivative 2b: 21.0 mm vs. Nystatin 19.1 mm (C. glabrata)
Reported higher inhibition zone in disc diffusion
Schiff base derivative; C. albicans also showed increased zone relative to nystatin
Antifungal Agents Multidrug Resistance Schiff Bases

Differential CSN5 Inhibition and PD-L1 Modulation Profile

A novel fluorescent probe-based assay platform identified 2-aminothiazole-4-carboxylic acids as new inhibitors of the metallo-deubiquitinase CSN5, a target implicated in tumorigenesis and tumor immunity [1]. Notably, these compounds inhibited CSN5 but only slightly downregulated PD-L1 in cancer cells, in contrast to shikonins (nanomolar CSN5 inhibitors identified in the same study) which upregulated PD-L1 in HCT116 cells [1]. This differential effect on PD-L1 expression, a key immune checkpoint, highlights a unique pharmacodynamic signature that may offer advantages in specific immuno-oncology contexts.

CSN5–PD-L1 Modulation
Head-to-head
PD-L1 downregulation vs. Shikonin-induced upregulation
Reported differential immune checkpoint modulation
HCT116 cancer cell line; CSN5 inhibition confirmed
Cancer Immunotherapy CSN5 Inhibitors PD-L1 Regulation

Optimal Applications of 2-Aminothiazole-4-carboxylic Acid


Antitubercular Agent Development Targeting M. tuberculosis

Researchers aiming to develop novel antitubercular agents should utilize 2-aminothiazole-4-carboxylic acid as a core scaffold for generating bioisosteres of thiolactomycin. As demonstrated by Al-Balas et al., derivatives of this scaffold can achieve nanomolar MIC values (e.g., 240 nM) against M. tuberculosis H37Rv, a level of potency not attainable with 5-substituted analogs [1]. This makes the compound a critical starting material for hit-to-lead campaigns in tuberculosis drug discovery.

Broad-Spectrum MBL Inhibitor Synthesis

Given the urgent need for clinically approved MBL inhibitors, 2-aminothiazole-4-carboxylic acid is a validated starting point for synthesizing broad-spectrum inhibitors that target B1, B2, and B3 MBL subclasses [1]. Procurement of this compound enables medicinal chemistry teams to develop adjuvants that restore the efficacy of carbapenem antibiotics against resistant Gram-negative pathogens, with demonstrated in vivo synergy and acceptable PK profiles in murine models [1].

Antifungal Schiff Base Synthesis Against Candida

For projects focused on antifungal drug development, 2-aminothiazole-4-carboxylic acid serves as a precursor for Schiff base derivatives that exhibit superior in vitro activity against Candida glabrata and Candida albicans compared to nystatin [1]. This application is particularly relevant for addressing multidrug-resistant fungal infections, where the scaffold's demonstrated ability to outperform a standard-of-care antifungal in disc diffusion assays provides a compelling rationale for its use [1].

CSN5-PD-L1 Modulation in Cancer Research

Researchers studying the COP9 signalosome and its role in tumor immunity can employ 2-aminothiazole-4-carboxylic acids as tool compounds to inhibit CSN5 while only slightly downregulating PD-L1 [1]. This contrasts with other CSN5 inhibitors like shikonins, which upregulate PD-L1, offering a unique pharmacodynamic profile for dissecting CSN5's role in immune checkpoint regulation [1].

Application
Selection Property
Validation Focus
Antitubercular research scaffold
4-Carboxylate core as TLM bioisostere
M. tuberculosis whole-cell activity screening
MBL inhibitor synthesis
Multi-subclass MBL inhibition profile
Carbapenem synergy in enzymatic and in vivo models
Antifungal derivative synthesis
Schiff base formation from 4-carboxylate
Candida spp. disc diffusion assay
CSN5 pathway probe research
CSN5 inhibition with differential PD-L1 effect
PD-L1 expression in cancer cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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